molecular formula C13H10N2O2 B2949232 4-Methoxy-2-phenoxynicotinonitrile CAS No. 339016-67-0

4-Methoxy-2-phenoxynicotinonitrile

Cat. No.: B2949232
CAS No.: 339016-67-0
M. Wt: 226.235
InChI Key: AYKVTTDUUVLXPI-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenoxynicotinonitrile is a chemical compound for research use only, not for human consumption. It belongs to the class of nicotinonitrile derivatives, which are recognized in scientific literature for their versatile applications in medicinal chemistry and materials science . Nicotinonitrile derivatives have been investigated for a range of biological activities, including antibacterial, antitumor, and antiviral properties . Furthermore, the structural motif of this class of compounds suggests potential value in the development of organic light-emitting devices and other advanced materials due to their distinctive photophysical characteristics . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules or for exploring new pharmacological pathways. The presence of both methoxy and phenoxy substituents on the pyridine ring may influence its electronic properties and interaction with biological targets, making it a subject of interest for further study.

Properties

IUPAC Name

4-methoxy-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-16-12-7-8-15-13(11(12)9-14)17-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVTTDUUVLXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Functionalization Strategies of 4 Methoxy 2 Phenoxynicotinonitrile

Chemical Transformations at the Nicotinonitrile Core

The nicotinonitrile core, with its reactive nitrile group and pyridine (B92270) ring, is amenable to a variety of chemical transformations, including alkylation, acylation, nitrile group modifications, and cyclization reactions.

Alkylation and Acylation Reactions of Phenoxynicotinonitriles

Alkylation and acylation reactions are fundamental transformations for introducing new carbon-carbon bonds and functional groups to aromatic systems. In the context of phenoxynicotinonitriles, these reactions, particularly Friedel-Crafts type reactions, can be employed to modify the aromatic rings.

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings through electrophilic aromatic substitution. byjus.com These reactions are broadly classified into two types: alkylation and acylation. byjus.com

Friedel-Crafts Alkylation: This reaction involves the substitution of an aromatic proton with an alkyl group. byjus.com The process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation from an alkyl halide. byjus.comlibretexts.org The aromatic ring then acts as a nucleophile, attacking the carbocation to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the alkylated product. libretexts.org It is important to note that the reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org However, this reaction is not without its limitations. Carbocation rearrangements can occur, leading to isomeric products, and the reaction is generally not effective on strongly deactivated rings, such as those bearing nitro groups or certain nitrogen-containing substituents like -NH₂, -NHR, or -NR₂. libretexts.orgyoutube.com Furthermore, the introduction of an electron-donating alkyl group can activate the ring towards further substitution, potentially leading to polyalkylation. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting acyl group is deactivating, which prevents further acylation reactions. libretexts.org The ketone product of acylation can be subsequently reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reductions, providing a route to alkylated products that avoids the rearrangement issues associated with direct alkylation. youtube.com

In a related context, the acylation of substituted phenols can be influenced by the reaction conditions. For instance, the Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) at elevated temperatures leads to the selective cleavage of one methoxy (B1213986) group followed by acylation at the meta position relative to the hydroxyl group. nih.gov This demonstrates the potential for regioselective functionalization of substituted phenolic compounds.

Modifications of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, providing a gateway to a wide range of derivatives. Common transformations of the nitrile group include hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. While specific examples for 4-methoxy-2-phenoxynicotinonitrile are not detailed in the provided search results, the general reactivity of the nitrile group is well-established in organic chemistry.

Derivatization is a common strategy in analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar compounds. nih.gov For example, methoximation followed by silylation is a widely used two-step derivatization method for analyzing metabolites. nih.gov Methoximation protects aldehyde and ketone groups, preventing ring formation in reducing sugars and stabilizing them in an open linear form. nih.gov

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines)

The synthesis of fused heterocyclic systems, such as furo[2,3-b]pyridines, from substituted pyridines is a significant area of research due to the prevalence of this scaffold in medicinal chemistry. nih.gov Several synthetic strategies have been developed to construct the furo[2,3-b]pyridine (B1315467) core.

One common approach involves the nucleophilic aromatic substitution on a 2-halopyridine followed by intramolecular cyclization. nih.gov For instance, a 2-chloronicotinic acid ester can react with an alkoxide, leading to the displacement of the chloro group and subsequent ring closure to form the furo[2,3-b]pyridine system. nih.gov

Palladium-catalyzed reactions have also proven to be powerful tools for the synthesis of furopyridines. The Sonogashira coupling of a 2-hydroxypyridinyl iodide with a terminal alkyne, in the presence of a palladium catalyst and a copper(I) co-catalyst, can yield 2-substituted furo[2,3-b]pyridines. clockss.org Furthermore, a carbonylative cyclization of a 2-(2-phenylethynyl)pyridinol intermediate, catalyzed by palladium, can be used to construct the furopyridine ring with concomitant esterification at the 3-position. clockss.org

Another strategy for synthesizing furo[2,3-b]pyridine derivatives involves the silver(I)-catalyzed tandem cycloisomerization/cyclization of enyne-amides with enaminones. nih.gov This method allows for the divergent synthesis of a range of furo[2,3-b]pyridine and furo[2,3-b]dihydropyridine derivatives by adjusting the reaction conditions. nih.gov

The Pictet-Spengler reaction offers another route to fused pyridine systems. While typically used for tetrahydroisoquinoline synthesis, a variation of this reaction can be employed to construct tetrahydrofuro[3,2-c]pyridines from 2-substituted furans. beilstein-journals.org This involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization. beilstein-journals.org

An "unusual" Groebke-Blackburn-Bienaymé (GBB) reaction has also been reported to yield furo[2,3-c]pyridine (B168854) skeletons. semanticscholar.org In this multicomponent reaction, the use of pyridoxal (B1214274) as the aldehyde component leads to the formation of a 2,3-diamino-furo[2,3-c]pyridine derivative. semanticscholar.org

Dehalogenation and Hydrogenation Reactions of Related Systems

Dehalogenation and hydrogenation are important reductive transformations in organic synthesis. Dehalogenation, the removal of a halogen atom, can be achieved through various methods, including catalytic hydrogenation and metal-promoted reductions.

Simultaneous dehalogenation and hydrogenation have been observed in Sonogashira coupling reactions involving polyhalogenated aromatic substrates. nih.gov In these cases, one or more halogen atoms on the aromatic ring are replaced by hydrogen. nih.gov The reaction conditions, such as the catalyst, solvent, and temperature, can influence the extent of this side reaction. nih.gov

Transfer hydro-dehalogenation, using a hydrogen donor like 2-propanol, can be catalyzed by ruthenium(II) complexes to reduce aromatic halides. organic-chemistry.org Palladium nanoparticles supported on various materials have also been shown to be effective catalysts for the dehalogenation of aryl halides under mild conditions. organic-chemistry.org Furthermore, a catalyst-free hydrogenation of aryl halides can be achieved using bases with aldehydes or alcohols as the hydrogen source. organic-chemistry.org

Manipulation of Phenoxy and Methoxy Substituents

The phenoxy and methoxy groups attached to the nicotinonitrile core also offer opportunities for chemical modification, allowing for further diversification of the molecular structure.

Synthetic Modifications of the Phenoxy Moiety

The phenoxy group, an ether linkage to a phenyl ring, can be modified in several ways. The phenyl ring itself can undergo electrophilic aromatic substitution reactions, similar to those described for the nicotinonitrile core, provided the ring is not strongly deactivated.

The ether linkage can also be a site for chemical transformation. While specific examples for this compound are not provided in the search results, general reactions of aryl ethers include cleavage of the ether bond to yield a phenol (B47542) and a halide.

In a related context, the coupling of a substituted phenol with a fluorinated aromatic nitrile, such as 4-fluorobenzonitrile, can be used to form the phenoxy ether linkage. google.com This type of nucleophilic aromatic substitution reaction is a common method for synthesizing diaryl ethers.

Phenol itself is a versatile chemical with a wide range of applications. chemicalbook.com Its hydroxyl group directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. chemicalbook.com Reactions of the hydroxyl group include the formation of esters with acyl halides and ethers with haloalkanes under alkaline conditions. chemicalbook.com

Derivatization of the Methoxy Group in Aromatic Systems

The methoxy group (-OCH₃) on an aromatic ring, such as in this compound, is a common functional group that can be targeted for derivatization to create analogues with altered properties. While often regarded as relatively inert, several strategies exist for its modification. These reactions typically involve either cleavage of the methyl-oxygen bond or direct substitution of the entire methoxy group.

One prominent strategy for modifying aryl methoxy groups is through C–O bond activation, often facilitated by transition metal catalysis. Nickel-catalyzed cross-coupling reactions, for instance, allow for the direct substitution of a methoxy group with other functional moieties. researchgate.net This method can introduce groups like trimethylsilylmethyl (TMSCH₂), phenyl, and alkynyl functionalities directly onto the aromatic core, demonstrating its utility in late-stage functionalization. researchgate.net Another approach involves rhodium-catalyzed borylation, which can replace a methoxy group with a boryl group, providing a versatile handle for subsequent cross-coupling reactions. researchgate.net

Derivatization is also employed for analytical purposes. For example, in mass spectrometry, perfluoroacyl derivatization of compounds containing methoxy groups can yield unique and characteristic fragment ions, which helps in the structural differentiation of isomers. oup.com This highlights how chemical modification can be a powerful tool for both synthesis and characterization.

Common derivatization is achieved through alkylation, which involves replacing the active hydrogen of a functional group with an aliphatic or benzyl (B1604629) group. libretexts.org In the context of a methoxy group, this typically refers to the cleavage of the ether to reveal a hydroxyl group, which can then be alkylated. Esterification is another common derivatization reaction, primarily for carboxylic acids, but the principles of converting one functional group to another for improved properties or reactivity are broadly applicable. libretexts.org

Table 1: Strategies for Derivatization of Aromatic Methoxy Groups

StrategyReagents/CatalystsOutcomePurposeCitations
C-O Bond Activation Nickel or Rhodium catalystsSubstitution of -OCH₃ with other functional groups (e.g., alkyl, aryl, boryl)Creates new analogues, late-stage functionalization researchgate.net
Analytical Derivatization Perfluoroacylating agents (PFPA, HFBA)Formation of derivatives with unique mass spectral fragmentationStructural elucidation and isomeric differentiation oup.com
Ether Cleavage Strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃)Conversion of -OCH₃ to a hydroxyl (-OH) groupProvides a site for further reactions like alkylation or esterification
Alkylation/Esterification Alkyl halides, acid chlorides (after cleavage)Formation of new ethers or estersModify polarity, volatility, and chromatographic behavior libretexts.org

Influence of Substituents on Chemical Reactivity and Synthetic Outcomes

The chemical behavior of the nicotinonitrile core is heavily dependent on the nature and position of its substituents. The interplay between the electron-withdrawing cyano group and the electron-donating phenoxy and methoxy groups in this compound creates a unique electronic landscape that dictates its reactivity. The introduction of further substituents can dramatically alter this landscape, influencing the outcomes of subsequent synthetic steps. nih.gov

Many biologically active nicotinonitriles have been reported, and their activity is often tuned by the specific substitution pattern on the pyridine ring. st-andrews.ac.uk For instance, the synthesis of novel nicotinonitrile derivatives often begins with a pre-functionalized core, and the success of subsequent reactions relies on the directing effects of the existing groups. chem-soc.sirjpbcs.com The development of new synthetic strategies for creating multi-substituted nicotinonitriles is an active area of research, aiming to provide access to a wide range of functionalized molecules. st-andrews.ac.uk

Steric and Electronic Effects in Functionalization Reactions

Functionalization reactions on substituted aromatic rings like nicotinonitrile are governed by a combination of steric and electronic effects exerted by the existing substituents. nih.gov

Steric Effects: This refers to the physical bulk of the substituents. Large, bulky groups can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance or shielding. nih.gov This effect can be exploited to achieve regioselectivity, as reactions will preferentially occur at less sterically crowded positions. nih.gov For example, intramolecular interactions can create steric shields that block nearby C-H bonds, leaving more distant positions as the only accessible sites for functionalization. nih.gov The conformation and geometry of molecules are also influenced by steric effects, which can impact reactivity. uni-muenchen.de

Table 2: Comparison of Steric and Electronic Effects in Functionalization

EffectDescriptionInfluence on ReactivityExample SubstituentCitations
Electronic The influence of a substituent's ability to donate or withdraw electron density from the ring.Activates or deactivates the ring towards certain reaction types (e.g., electrophilic vs. nucleophilic substitution). Directs incoming groups to specific positions (ortho, meta, para).Methoxy (-OCH₃) is electron-donating; Nitrile (-CN) is electron-withdrawing. nih.govbasna.iracs.org
Steric The physical bulk of a substituent that can impede the approach of reagents to adjacent sites.Can block reaction at nearby positions, forcing functionalization to occur at more accessible, remote sites. Influences molecular conformation.A bulky tert-butyl group can prevent reactions at the ortho position. nih.govuni-muenchen.de

Regiochemical Control in Multi-Substituted Nicotinonitriles

Achieving regiochemical control—the ability to direct a reaction to a specific position—is a central challenge in the synthesis of complex, multi-substituted nicotinonitriles. oregonstate.edu The final arrangement of substituents is not random but is dictated by the directing effects of the groups already present on the ring.

In a molecule like this compound, the positions for further substitution are influenced by the combined directing effects of the methoxy, phenoxy, and cyano groups. Synthetic strategies are often designed to exploit these inherent preferences. For instance, a new synthetic approach for multi-substituted nicotinonitriles might involve a condensation-cyclization reaction where the regiochemistry is controlled from the start. st-andrews.ac.uk

Different synthetic approaches can offer greater control over regiochemistry compared to one-pot methodologies. smolecule.com For example, in the synthesis of 2-aminocyanopyridine derivatives, the reaction conditions and starting materials can be chosen to selectively produce the desired isomer. ekb.eg The functionalization of the cyano group itself can also lead to annulation reactions, yielding fused heterocyclic systems like benzo[c] oup.comchem-soc.sinaphthyridines. st-andrews.ac.uk The ability to prepare aromatic molecules with predictable control of substituent regiochemistry is of paramount importance for the development of new chemical entities. oregonstate.edu

Table 3: Factors Influencing Regiochemical Outcomes in Nicotinonitriles

FactorMechanism of ControlSynthetic OutcomeCitations
Directing Groups Existing substituents electronically activate or deactivate specific ring positions, guiding incoming reagents.Predictable placement of new functional groups (e.g., ortho/para-directing methoxy group). oregonstate.edu
Steric Hindrance Bulky groups physically block adjacent sites, forcing reaction at less hindered positions.Remote functionalization, selection between two electronically similar sites. nih.gov
Reaction Pathway The choice of reaction (e.g., electrophilic vs. nucleophilic substitution, cyclization) determines which positions are reactive.Access to fully and differently substituted nicotinonitriles. st-andrews.ac.uk
Catalyst/Reagent Choice Specific catalysts or reagents can override inherent substituent effects through chelation or other interactions.Selective functionalization at otherwise disfavored positions. smolecule.com

Mechanistic and Theoretical Investigations of 4 Methoxy 2 Phenoxynicotinonitrile Reactivity

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the reactivity of 4-Methoxy-2-phenoxynicotinonitrile requires a thorough examination of the potential reaction pathways it can undergo. The nicotinonitrile core, substituted with electron-donating methoxy (B1213986) and phenoxy groups, presents several sites for chemical attack. The reaction mechanism outlines the sequence of elementary steps involved in a chemical transformation, including the identification of transient species known as intermediates.

For heteroaromatic systems like this, common reactions include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and reactions involving the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The positions on the ring are activated or deactivated by the substituents. The methoxy (-OCH₃) group at position 4 and the phenoxy (-OPh) group at position 2 are both electron-donating through resonance, which could complicate typical SNAr reactions that are favored by electron-withdrawing groups. However, the nitrogen atom in the ring strongly withdraws electron density, particularly from the ortho (2,6) and para (4) positions, facilitating nucleophilic attack. Reactions would likely proceed through a Meisenheimer complex, a negatively charged intermediate, before the expulsion of a leaving group.

Electrophilic Aromatic Substitution (EAS): While less common for pyridine rings compared to benzene (B151609), EAS can occur under forcing conditions. The electron-donating nature of the methoxy and phenoxy groups would direct incoming electrophiles, although the ring nitrogen's deactivating effect must be overcome. The reaction would proceed via a charged intermediate known as a sigma complex or arenium ion.

Nitrile Group Reactions: The cyano (-CN) group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or be attacked by organometallic reagents.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting reaction pathways by calculating the potential energy surface of a reaction. By identifying the lowest energy path, DFT can predict the most likely mechanism.

DFT calculations can map out the entire energy profile of a proposed reaction, including the energies of reactants, transition states, intermediates, and products. The activation energy (the energy barrier of the transition state) determines the kinetic feasibility of a reaction step. By comparing the activation energies of different possible pathways, researchers can predict which reaction is more likely to occur and at what position on the molecule (regioselectivity). For this compound, DFT could be used to determine whether a nucleophile would preferentially attack at the C-6 position versus other sites on the pyridine ring by comparing the energies of the respective transition states.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.orgmasterorganicchemistry.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). masterorganicchemistry.comdrugdesign.org

The energy and spatial distribution of the HOMO and LUMO of this compound are key to its reactivity.

HOMO: The location of the HOMO indicates the most nucleophilic sites, which are prone to attack by electrophiles. In molecules with multiple lone-pair-bearing atoms like oxygen and nitrogen, the HOMO is often localized on these atoms or distributed across the π-system.

LUMO: The location of the LUMO indicates the most electrophilic sites, susceptible to attack by nucleophiles. For this molecule, the LUMO is likely distributed over the electron-deficient pyridine ring and the nitrile group.

The energy gap between the HOMO and LUMO is also a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are used to determine these orbital energies and distributions, providing a visual and quantitative basis for predicting reaction outcomes.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide further insight into the molecule's chemical behavior.

Reactivity DescriptorFormulaTypical Interpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron. Lower IP indicates better electron-donating ability.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron. Higher EA indicates better electron-accepting ability.
Electronegativity (χ)χ = (IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution. A larger value indicates higher stability and lower reactivity.
Chemical Softness (S)S = 1 / ηReciprocal of hardness. A larger value indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the overall electrophilic nature of a molecule.

This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies, providing a quantitative framework for assessing molecular reactivity.

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

ConformerDihedral Angle (C3-C4-O-CH₃)Relative Energy (kJ/mol)Stability
A+8.5Less Stable (Eclipsed)
B60°+2.1Stable (Gauche)
C180°0.0Most Stable (Anti)

This hypothetical data table illustrates how computational energy calculations can be used to assess the relative stability of different conformers of a molecule based on a key dihedral angle.

Structure-Reactivity Relationship Studies in Phenoxynicotinonitriles

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of related compounds with their observed reactivity. For phenoxynicotinonitriles, SRR analysis would focus on how modifying the substituents on the pyridine ring or the phenoxy group affects the molecule's chemical behavior.

The reactivity of this compound is a direct consequence of its structure:

Pyridine Ring: An electron-deficient aromatic system that favors nucleophilic attack.

Nitrile Group (-CN): A strong electron-withdrawing group that further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. It also serves as a reactive site itself.

Methoxy Group (-OCH₃): An electron-donating group (by resonance) that increases the electron density on the ring, particularly at the ortho and para positions relative to itself.

Phenoxy Group (-OPh): Can be electron-donating through resonance but also electron-withdrawing through induction. Its net effect and steric bulk influence the accessibility and electronic nature of the C-2 position.

By systematically changing these groups—for example, by replacing the methoxy group with other alkoxy groups or introducing substituents onto the phenoxy ring—researchers can modulate the electronic and steric properties of the molecule. An SRR study would then correlate these structural changes with changes in reaction rates or product distributions. For instance, adding an electron-withdrawing group (like a nitro group) to the phenoxy ring would increase the electrophilicity of the entire molecule, potentially making the pyridine ring more susceptible to nucleophilic attack. Conversely, adding an electron-donating group would have the opposite effect. These relationships are fundamental to rational chemical design and the optimization of reaction conditions.

Advanced Analytical and Characterization Methodologies in Nicotinonitrile Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Methoxy-2-phenoxynicotinonitrile by examining the interaction of the molecule with electromagnetic radiation. These techniques provide detailed insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, and the methoxy (B1213986) group. The protons on the pyridine ring (H-5 and H-6) would appear as doublets due to coupling with each other. The protons of the phenoxy group would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The methoxy group protons would appear as a sharp singlet, typically further upfield than the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the nitrile carbon (C≡N), the carbons of the pyridine and phenyl rings, and the methoxy carbon. The chemical shifts are influenced by the electronic environment; for instance, carbons attached to electronegative oxygen atoms (C-2, C-4, and the phenoxy C-1') would be shifted downfield. libretexts.org

2D NMR Techniques: To definitively assign each proton and carbon signal, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal correlations between coupled protons (e.g., H-5 and H-6 of the pyridine ring), while an HSQC spectrum would link each proton directly to its attached carbon atom, allowing for unambiguous assignment of the complex aromatic regions.

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not publicly available, expected chemical shift values can be predicted based on data from analogous substituted nicotinonitriles and phenoxy compounds. researchgate.netnih.govrsc.orgbmrb.io

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
Proton PositionExpected Chemical Shift (δ, ppm)Carbon PositionExpected Chemical Shift (δ, ppm)
H-5 (Pyridine)~6.7-6.9C2 (Pyridine)~159-161
H-6 (Pyridine)~8.3-8.5C3 (Pyridine)~90-92
OCH₃~3.9-4.1C4 (Pyridine)~160-162
Phenoxy (ortho, para)~7.2-7.5C5 (Pyridine)~112-114
Phenoxy (meta)~7.0-7.2C6 (Pyridine)~152-154
C≡N~116-118
OCH₃~55-57
Phenoxy C-1'~150-153
Phenoxy C-2'/6'~120-122
Phenoxy C-3'/5'~129-131
Phenoxy C-4'~125-127

High-Resolution Mass Spectrometry (ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. This accuracy is critical for determining the elemental composition of a compound.

For this compound (molecular formula C₁₃H₁₀N₂O₂), HR-ESI-MS would be used to find the experimental mass of the protonated molecule, [M+H]⁺. The measured mass is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, confirming that no unexpected atoms are present and that the empirical formula is correct. nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₀N₂O₂
Calculated Monoisotopic Mass226.0742 g/mol
Expected [M+H]⁺ Ion (HR-ESI-MS)227.0815

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. msu.edu

The most indicative peak would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in a relatively clean region of the spectrum. Other key absorptions include the C-O-C stretches of the methoxy and phenoxy ether linkages, C-H stretches from the aromatic rings and methyl group, and C=C/C=N stretches within the aromatic systems. derpharmachemica.comrjpbcs.comchem-soc.si

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl (OCH₃) C-HStretching2950 - 2850
Nitrile (C≡N)Stretching2240 - 2220
Aromatic C=C and C=NStretching1600 - 1450
Aryl Ether (Ar-O-C)Asymmetric Stretching1270 - 1230
Aryl Ether (Ar-O-C)Symmetric Stretching1050 - 1010

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state (e.g., π→π* and n→π* transitions). The technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The structure of this compound contains two main chromophoric systems: the methoxy-substituted pyridine ring and the phenoxy group. The conjugation within these aromatic systems is expected to result in strong absorption bands in the UV region. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the extent of conjugation and the nature of the substituents. youtube.commsu.edu Increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. youtube.com

Transition TypeChromophoreExpected λ_max (nm)
π → πSubstituted Pyridine Ring~260 - 280
π → πPhenoxy Group~270 - 290
n → π*Nitrile/Pyridine Nitrogen>300 (weak)

Chromatographic and Purity Assessment Techniques

In the synthesis and quality control of nicotinonitrile derivatives, chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts. Purity assessment is critical to ensure the compound's identity and quality for subsequent research and development.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity evaluation of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. orientjchem.org The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The method's development involves optimizing the column, mobile phase composition, flow rate, and detection wavelength to achieve a sharp, well-resolved peak for the main compound, distinct from any potential impurities. orientjchem.org For aromatic and heterocyclic compounds, UV detection is commonly employed, with the wavelength set to a lambda maximum of the analyte to ensure high sensitivity. sielc.com Method validation according to ICH guidelines typically includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose. orientjchem.org For instance, a method for a related methoxy-containing compound was validated for linearity over a specific concentration range, showing a correlation coefficient of 0.999. orientjchem.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aromatic Nitriles

Parameter Typical Value / Description Rationale
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent separation for moderately polar to nonpolar aromatic compounds based on hydrophobic interactions. researchgate.netnih.gov
Mobile Phase Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) A mixture of organic solvent (acetonitrile) and an aqueous buffer allows for the manipulation of solvent strength to achieve optimal retention and separation. orientjchem.orgresearchgate.net
Elution Mode Isocratic or Gradient Isocratic elution uses a constant mobile phase composition, suitable for simple separations. Gradient elution, where the solvent composition changes over time, is used for complex samples with a wide range of polarities. orientjchem.org
Flow Rate 1.0 mL/min A standard flow rate that provides good efficiency without generating excessive backpressure. orientjchem.org
Detection UV Spectrophotometry (e.g., 225-260 nm) Aromatic rings and cyano groups exhibit strong UV absorbance, allowing for sensitive detection. The specific wavelength is chosen based on the compound's UV spectrum. orientjchem.orgnih.gov

| Column Temp. | Ambient or Controlled (e.g., 25-55 °C) | Maintaining a constant temperature ensures reproducible retention times and peak shapes. orientjchem.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. sigmaaldrich.com It is particularly effective for assessing the presence of volatile organic impurities in a sample or for the analysis of the main compound if it is thermally stable and sufficiently volatile. measurlabs.com In the context of this compound synthesis, GC can be used to monitor the consumption of volatile starting materials or the formation of volatile byproducts.

The sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. sigmaaldrich.com Separation occurs based on the compounds' different boiling points and interactions with the stationary phase. sigmaaldrich.com For enhanced identification capabilities, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of components by the GC followed by their identification based on their mass-to-charge ratio and fragmentation patterns from the MS, providing a high degree of certainty in compound identification. ajrconline.org

Table 2: General Gas Chromatography (GC) Method Parameters

Parameter Typical Value / Description Rationale
Column Capillary column (e.g., DB-5, HP-5MS) These fused silica (B1680970) columns with bonded stationary phases offer high resolution, inertness, and thermal stability suitable for a wide range of organic compounds.
Carrier Gas Helium or Hydrogen Inert gases that carry the sample through the column. Flow rate is controlled to optimize separation efficiency.
Injector Split/Splitless Allows for the analysis of samples at various concentrations. The split mode is for concentrated samples, while the splitless mode is for trace analysis.
Oven Program Temperature Gradient (e.g., 50°C to 300°C) A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points in a single analytical run. shimadzu.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds, providing high sensitivity. MS provides structural information, allowing for positive identification of separated components. sigmaaldrich.comajrconline.org |

Advanced Catalyst Characterization Techniques (Relevant to Catalytic Synthesis)

The synthesis of nicotinonitriles often relies on heterogeneous catalysts. The efficiency, selectivity, and lifespan of these catalysts are intrinsically linked to their structural and surface properties. Advanced analytical techniques are therefore crucial for characterizing these materials to understand structure-activity relationships and to optimize the catalytic process. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Catalyst Surface Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and adsorbed molecular species on the surface of a catalyst. rsc.org In catalysis research, a specialized method known as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is often used, as it is ideal for analyzing powder samples under controlled temperature and gas environments, simulating actual reaction conditions (in situ studies). youtube.com

By monitoring the vibrational spectra, researchers can gain insights into how a catalyst's surface changes during preparation steps like calcination or during the catalytic reaction itself. youtube.com For example, FT-IR can be used to observe the removal of organic precursors during thermal treatment and the formation of active metal-oxygen sites on the support material. youtube.com It also allows for the identification of adsorbed intermediates and surface species, which is key to elucidating reaction mechanisms. rsc.org

Table 3: Information from FT-IR Analysis of Catalysts

Spectral Region (cm⁻¹) Assigned Vibrations Significance in Catalyst Characterization
3800-3500 O-H stretching Identifies hydroxyl groups (e.g., silanols on a silica support) and adsorbed water. youtube.com
3400-3100 N-H stretching Can indicate the presence of intermediate species like ammonium (B1175870) ions on the catalyst surface. youtube.com
3000-2800 C-H stretching Monitors the removal of organic ligands or precursors during catalyst calcination. youtube.com

| < 1000 | Metal-Oxygen (M-O) stretching | Provides information about the oxide support structure (e.g., Si-O-Si, Al-O-Al) and the formation of active metal oxide species. |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques that provide morphological and elemental information about a catalyst. researchgate.net

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate high-resolution, three-dimensional images of the catalyst's surface. researchgate.net This allows for the direct visualization of its topography, including particle size, shape, and aggregation. This morphological information is critical as the dispersion and surface area of catalytic particles can significantly impact catalytic activity. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with SEM, is an analytical technique that identifies the elemental composition of the sample. nih.gov When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. nih.gov This is used to confirm the successful incorporation of active metals onto the catalyst support and to create elemental maps showing the distribution of different elements across the catalyst surface. researchgate.netbmfwf.gv.at

Table 4: SEM and EDX Contributions to Catalyst Characterization

Technique Information Provided Significance
SEM Surface morphology, particle size, particle shape, and state of aggregation. Determines the physical structure and dispersion of the catalyst, which directly relates to the available active surface area for the reaction. researchgate.net

| EDX | Elemental composition (qualitative and quantitative) and elemental mapping. | Confirms the presence of desired elements (active metal, support) and provides information on their spatial distribution, indicating the uniformity of the catalyst preparation. researchgate.netnih.gov |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of catalytic materials. catalysis.blog It provides fundamental information about the phase composition, crystallite size, and lattice parameters of the catalyst. anton-paar.com The technique is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the periodic arrangement of atoms in a crystalline solid. anton-paar.com Constructive interference occurs at specific angles, producing a diffraction pattern unique to the material's crystal structure. catalysis.bloganton-paar.com

By analyzing the position and shape of the diffraction peaks, researchers can:

Identify Crystalline Phases: Match the experimental diffraction pattern to reference databases to identify the phases present in the catalyst, such as the active metal oxide and the support material (e.g., TiO₂, CeO₂, Al₂O₃). researchgate.netmalvernpanalytical.com

Determine Crystallite Size: The width of the diffraction peaks can be used (via the Scherrer equation) to estimate the average size of the crystalline domains, which is crucial for understanding catalyst activity.

Assess Catalyst Stability: Comparing the XRD patterns of a fresh catalyst with a used one can reveal changes in the crystalline structure, such as sintering (growth of crystallites) or phase transformations, which can be causes of deactivation. researchgate.net

Table 5: Example XRD Peak Analysis for a Catalyst Support

2θ Angle (°) Miller Index (hkl) Crystalline Phase Significance
~37.2 (111) Nickel Oxide (NiO) Identification of the cubic crystalline structure of the active NiO phase. researchgate.net
~43.1 (200) Nickel Oxide (NiO) Confirmation of the NiO cubic structure. researchgate.net

| ~62.8 | (220) | Nickel Oxide (NiO) | Further confirmation, with peak intensity and width providing information on crystallinity and crystallite size. researchgate.net |

Thermogravimetric Analysis (TGA-DTG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govyoutube.com The resulting data provides crucial information about the thermal stability and composition of materials. mdpi.com The sample is placed in a high-precision balance within a furnace, and its mass is recorded as the temperature is increased at a constant rate. youtube.com The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass loss against temperature, with peaks indicating the temperatures at which the most significant mass loss occurs. nih.govlibretexts.org

While specific TGA-DTG data for this compound is not available in the reviewed literature, the thermal properties of related nicotinonitrile derivatives have been investigated. These studies demonstrate the utility of TGA in assessing the thermal stability of this class of compounds. For instance, certain donor-acceptor nicotinonitrile derivatives exhibit high decomposition temperatures, indicating significant thermal stability. mdpi.com In contrast, other substituted nicotinonitriles may begin to decompose at lower temperatures. This analysis is vital for determining the temperature limits within which the material can be used without degradation.

Table 1: Thermal Decomposition Data for Selected Nicotinonitrile Derivatives

CompoundDecomposition Temperature (Td)Analytical Method
ICzCN (a D-A-D nicotinonitrile)521 °CTGA
ICzCYP (a D-A-D nicotinonitrile)540 °CTGA
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile>200 °CTGA

This table presents thermal stability data for nicotinonitrile derivatives as reported in scientific literature, illustrating the application of TGA in this research area. mdpi.com

N2 Adsorption-Desorption and Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for the characterization of porous materials, providing quantitative information about specific surface area, pore volume, and pore size distribution. catalysis.blognih.gov The analysis involves the adsorption and desorption of an inert gas, typically nitrogen, onto the surface of a material at cryogenic temperatures. micromeritics.com By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. fau.eu The BET equation is then applied to these data to calculate the surface area. catalysis.blog

This technique is generally not applied to the final, non-porous nicotinonitrile product itself. However, it is indispensable for characterizing the heterogeneous catalysts, such as nanomagnetic metal-organic frameworks (MOFs), that are often employed in the green synthesis of nicotinonitrile derivatives. nih.govacs.org The surface area and porosity of the catalyst directly influence its activity and efficiency by providing active sites for the reaction. catalysis.blog For example, the characterization of a Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst used in nicotinonitrile synthesis revealed a significant surface area and defined pore structure, which are key to its catalytic performance. acs.org

Table 2: Textural Properties of a Nanomagnetic Catalyst Used in Nicotinonitrile Synthesis

ParameterValueAnalytical Method
BET Surface Area58.40 m²/gN₂ Adsorption-Desorption
Total Pore Volume0.248 cm³/gN₂ Adsorption-Desorption
Mean Pore Diameter17.02 nmBJH Desorption

This table shows the surface properties of the Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst, highlighting the role of BET analysis in optimizing synthetic routes for nicotinonitriles. acs.org

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a highly sensitive technique used to measure the magnetic properties of a material. cryogenic.co.uk The sample is placed in a uniform magnetic field and made to vibrate, typically in a sinusoidal motion. physlab.org This vibration induces a changing magnetic flux in a set of pick-up coils, which in turn generates a voltage proportional to the magnetic moment of the sample, according to Faraday's Law of Induction. stanfordmagnets.com

While the this compound molecule itself is not magnetic, VSM is a critical characterization tool in the context of its synthesis, particularly when magnetic nanocatalysts are used. nih.govacs.org These catalysts, often with a magnetic core like Fe3O4, are designed for easy separation from the reaction mixture using an external magnet, which is a key advantage in green chemistry protocols. rsc.org VSM analysis confirms the magnetic properties of the catalyst, such as its magnetic saturation, ensuring its effective recovery and reusability. For the Fe3O4@MIL-53(Al)-N(CH2PO3)2 nanocatalyst, VSM curves showed a lower magnetic saturation compared to the bare Fe3O4 nanoparticles, which is expected due to the non-magnetic shell coating the magnetic core. nih.govacs.org

Table 3: Magnetic Properties of a Nanocatalyst for Nicotinonitrile Synthesis

MaterialMagnetic Saturation (emu/g)Analytical Method
Fe₃O₄ Nanoparticles66.5VSM
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂33.20VSM

This table compares the magnetic saturation values of a bare magnetic core and the final core-shell catalyst used for synthesizing nicotinonitrile derivatives, as determined by VSM. nih.govacs.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a newly synthesized compound. It serves as a crucial check for the purity and confirmation of the empirical formula of a substance like this compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen.

In modern organic chemistry, High-Resolution Mass Spectrometry (HRMS) is also a powerful tool for confirming elemental composition. HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula for the measured mass. In the research of nicotinonitrile derivatives, HRMS is used to confirm that the synthesized product has the correct molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org

Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data for Nicotinonitrile Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
A9C₃₂H₁₈BrN₃O540.0706540.0671
A10C₃₃H₂₁N₃O476.1757476.1703

This table provides examples of HRMS data for complex nicotinonitrile derivatives, demonstrating the high accuracy of this technique in confirming the elemental composition of the target molecules. rsc.org

Applications and Synthetic Utility of 4 Methoxy 2 Phenoxynicotinonitrile in Organic Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

4-Methoxy-2-phenoxynicotinonitrile is a valuable scaffold in the design and synthesis of intricate organic molecules. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. minakem.comsigmaaldrich.com The utility of this compound lies in the strategic placement of its functional groups, which allows for selective reactions and the stepwise construction of complex molecular frameworks.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. The phenoxy group can also be substituted, although it is generally more stable. This multifunctionality makes this compound an important precursor in the synthesis of a wide range of organic compounds. google.comnih.gov

A study on the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key building block for gastric-acid inhibiting compounds, highlights the importance of such substituted pyridines. nih.gov While not the exact same molecule, this research underscores the general synthetic value of methoxy-substituted pyridines in creating medicinally relevant compounds. The strategic manipulation of substituents on the pyridine (B92270) ring is a common and powerful strategy in medicinal chemistry. researchgate.net

Precursors for the Synthesis of Novel Heterocyclic Ring Systems

A primary application of this compound is as a starting material for the creation of new heterocyclic compounds. researchgate.netgoogle.comgoogle.com Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the core structure of many pharmaceuticals, agrochemicals, and functional materials. The reactivity of the nitrile and the potential for substitution on the pyridine ring make this compound a key player in the construction of fused ring systems and other complex heterocyclic architectures. chim.itchim.it

The nitrile group, in particular, is a versatile functional group for ring-forming reactions. It can participate in cyclization reactions with adjacent functional groups or with external reagents to form a variety of five- and six-membered heterocyclic rings. This reactivity is a cornerstone of modern synthetic organic chemistry.

Chemoinformatics and Library Design for Advanced Method Evaluation

Chemoinformatics involves the use of computational methods to analyze chemical data and design new molecules with desired properties. nih.govmdpi.comdntb.gov.ua this compound and its derivatives can be included in chemical libraries used for virtual screening and the development of quantitative structure-activity relationship (QSAR) models. rjpbr.comnih.gov

By including this compound in a diverse library of molecules, researchers can computationally evaluate its potential for various applications, such as drug discovery or materials science. rjpbr.com The calculated molecular descriptors of this compound can contribute to building more accurate predictive models, which in turn accelerates the discovery of new and useful compounds.

Potential Applications in Materials Science (e.g., electrical and optical materials for nicotinonitrile derivatives)

Derivatives of nicotinonitrile have shown promise in the field of materials science, particularly in the development of materials with interesting electrical and optical properties. nih.govresearchgate.netresearchgate.net The extended π-system of the pyridine ring, combined with the electronic effects of the substituents, can give rise to properties such as fluorescence and non-linear optical activity.

Current Challenges and Future Research Directions in Phenoxynicotinonitrile Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes for Complex Analogues

Future research will likely concentrate on the use of renewable feedstocks and the reduction of derivatization steps to minimize waste and energy consumption. chemistryjournals.net The development of catalytic systems, including both homogeneous and recoverable catalysts, is crucial for promoting selective and efficient transformations in the synthesis of conformationally restricted analogues. nih.gov

Addressing Discrepancies in Reported Chemical Data through Rigorous Validation Methodologies

The reliability and reproducibility of scientific findings heavily depend on the accuracy of reported chemical data. In the field of nicotinonitrile chemistry, ensuring the structural integrity and purity of synthesized compounds is paramount. wisdomlib.org Discrepancies in data can arise from various factors, including impurities that may skew analytical results. wisdomlib.org

To address this, rigorous characterization of synthesized compounds using a combination of analytical techniques is essential. wisdomlib.org These methods include:

Thin Layer Chromatography (TLC): For assessing reaction progress and purity. wisdomlib.org

Infrared (IR) Spectroscopy: To identify characteristic functional groups. wisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. wisdomlib.orgrsc.org

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. wisdomlib.orgrsc.org

Elemental Analysis: To further validate the chemical composition of the synthesized compounds. wisdomlib.org

The Organization for Economic Co-operation and Development (OECD) provides a framework for the validation of testing methods for chemicals, which emphasizes the importance of standardized and validated methods to ensure data quality and acceptance across different laboratories and regulatory bodies. oecd.org Adhering to such rigorous validation methodologies is crucial for building a credible body of knowledge in phenoxynicotinonitrile chemistry. wisdomlib.org

Exploration of Novel Reaction Pathways and Catalytic Systems for Targeted Synthesis

The discovery of novel reaction pathways and the development of innovative catalytic systems are central to advancing the targeted synthesis of complex molecules like 4-Methoxy-2-phenoxynicotinonitrile and its analogues. researchgate.netdtu.dk Researchers are continually exploring new ways to construct chemical bonds and modify molecular scaffolds with greater precision and efficiency. researchgate.netucl.ac.uk

Recent advancements include the use of magnetic nanoparticles as recoverable catalysts, which offer advantages in terms of separation and reusability. rsc.orgacs.orgacs.orgrsc.org For instance, magnetic H-bond catalysts have been successfully employed in the synthesis of nicotinonitrile derivatives through multicomponent reactions under solvent-free conditions. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the purification process. rsc.orgrsc.org

Furthermore, the exploration of cooperative vinylogous anomeric-based oxidation mechanisms has opened up new avenues for the synthesis of coumarin-linked nicotinonitrile derivatives. acs.orgresearchgate.net The development of novel catalysts, such as those based on cobalt immobilized on magnetic chitosan, has also shown promise in cyanation reactions of aryl halides. acs.org The systematic exploration of such novel reactivity, often aided by computational tools, is expected to lead to the discovery of more efficient and selective synthetic methods. chemrxiv.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting molecular properties and reaction outcomes. nih.govtandfonline.combohrium.com For phenoxynicotinonitriles, advanced computational modeling can play a significant role in guiding synthetic efforts and understanding reactivity.

Key computational approaches include:

Density Functional Theory (DFT): Used for geometry optimization and frequency calculations to confirm the stability of synthesized compounds. bohrium.com DFT can also be used to deduce reactivity descriptors, analyze frontier molecular orbitals, and map electrostatic potential. bohrium.com

Molecular Docking: A technique used to predict the binding affinity and interaction of a ligand with a biological target, which is crucial for drug design. tandfonline.combohrium.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structure of nicotinonitrile derivatives with their biological activities, providing insights for the design of more potent compounds. nih.gov

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. frontiersin.orgresearchgate.nettandfonline.com

Retrosynthesis Software: Programs like SYNTHIA® utilize extensive databases of chemical reactions to propose synthetic pathways for target molecules, aiding in the design of efficient and sustainable routes. synthiaonline.comnih.gov

By leveraging these computational tools, researchers can prioritize synthetic targets, optimize reaction conditions, and gain a deeper understanding of the structure-activity relationships within the phenoxynicotinonitrile class of compounds.

Integration of Flow Chemistry and Automation in Nicotinonitrile Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production requires scalable and robust chemical processes. rsc.org Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of nicotinonitriles and other fine chemicals. beilstein-journals.orgnih.govscielo.brresearchgate.net

Benefits of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. scielo.br

Improved Efficiency: Superior mixing and heat transfer in microreactors lead to faster reaction times and higher yields. beilstein-journals.orgnih.gov

Scalability: Scaling up production in a flow system is often achieved by running multiple reactors in parallel ("numbering-up") or by extending the operation time, which is generally more straightforward than scaling up batch reactors. nih.govscielo.br

Sustainability: Flow chemistry can reduce solvent usage and waste generation by enabling telescoped reactions where intermediates are not isolated. beilstein-journals.orgnih.gov

Process Control: Continuous monitoring and control of reaction parameters (temperature, pressure, flow rate) allow for greater consistency and reproducibility. osti.gov

The integration of automation with flow chemistry platforms can further enhance efficiency and enable high-throughput screening of reaction conditions. chemrxiv.orgosti.gov This approach has been successfully applied to the synthesis of precursors for important pharmaceuticals and holds great promise for the scalable and sustainable production of this compound and its derivatives. beilstein-journals.orgnih.gov

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Determines precise bond lengths, dihedral angles, and supramolecular interactions. For instance, a related compound exhibited a pyridine ring dihedral angle of 11.50° with the 4-aminophenyl group, confirmed via X-ray analysis .
  • NMR spectroscopy : 1H/13C NMR identifies substituent effects. In 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, the methoxy proton resonance at δ 3.64 ppm (DMSO-d6) and aromatic proton splitting patterns validate regiochemistry .
    Methodological Tip : Combine crystallographic data (e.g., C–H···π interactions ) with NMR coupling constants to resolve stereoelectronic effects.

What strategies address discrepancies between computational predictions and experimental data for electronic properties?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) calibration : Compare computed HOMO-LUMO gaps with UV-Vis absorption spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align with experimental λmax.
  • Crystal packing effects : Intermolecular interactions (e.g., π-π stacking with centroid distances of 3.75 Å ) can redshift fluorescence emissions versus isolated-molecule simulations.
  • Solvent corrections : Include PCM (Polarizable Continuum Model) in DFT to account for solvent polarity effects on dipole moments.

How do substituents on the phenyl ring influence fluorescence properties, and what experimental approaches quantify these effects?

Q. Advanced Research Focus

  • Electron-donating groups (e.g., methoxy) : Enhance fluorescence quantum yield by stabilizing excited states. For example, a methoxy-substituted nicotinonitrile derivative exhibited strong emission due to planarization in the excited state .
  • Quantitative methods :
    • Time-Resolved Fluorescence : Measures lifetime (τ) to assess radiative vs. non-radiative decay pathways.
    • Stokes Shift Analysis : Correlates solvent polarity with emission maxima shifts.
    • Quenching Studies : Use Stern-Volmer plots to evaluate substituent effects on collisional quenching efficiency.

What intermolecular interactions govern the solid-state packing of this compound derivatives?

Q. Advanced Research Focus

  • Hydrogen bonding : N–H···N interactions form 2D sheets, as seen in a related structure with screw-chain motifs .
  • π-π interactions : Parallel-displaced stacking between aromatic rings (e.g., centroid distances < 4 Å) stabilizes crystal lattices .
  • C–H···π contacts : Weak interactions (3.0–3.5 Å) contribute to thermal stability, validated by DSC (Differential Scanning Calorimetry).

How can reaction byproducts be minimized during the synthesis of this compound?

Q. Basic Research Focus

  • Stoichiometric control : Limit malononitrile excess to ≤2 equivalents to prevent poly-condensation.
  • Inert atmosphere : Use N2 or Ar to inhibit oxidation of intermediates.
  • Chromatographic monitoring : TLC (Hexane:EtOAc 7:3) identifies byproducts early; column chromatography isolates pure product .

What analytical techniques are critical for assessing purity and stability of this compound?

Q. Basic Research Focus

  • HPLC-MS : Detects trace impurities (<0.1%) and degradation products under accelerated stability conditions (40°C/75% RH).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds (>200°C for most nicotinonitriles ).
  • Karl Fischer Titration : Monitors hygroscopicity, critical for handling moisture-sensitive intermediates.

How do steric and electronic effects of the phenoxy group impact reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Steric hindrance : Ortho-substituents on the phenoxy ring reduce catalytic efficiency in Suzuki-Miyaura couplings.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenoxy ring enhance oxidative addition rates with Pd catalysts.
  • Methodology : Use bulky ligands (e.g., SPhos) to mitigate steric effects and improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.